2,4-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
Description
The exact mass of the compound 2,4-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is 333.9911975 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,4-dichloro-N-(1,3-dioxoisoindol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-7-4-5-8(10(17)6-7)13(20)18-11-3-1-2-9-12(11)15(22)19-14(9)21/h1-6H,(H,18,20)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUSLEJXARRRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as Mobocertinib, primarily targets the epidermal growth factor receptor (EGFR) bearing mutations in the exon 20 region. EGFR is a cell surface protein that binds to epidermal growth factor, and its activation leads to cell proliferation and survival.
Mode of Action
Mobocertinib is an irreversible kinase inhibitor . It forms a covalent bond with the cysteine 797 in the EGFR active site, leading to sustained inhibition of EGFR enzymatic activity. The irreversible binding leads to increased potency via higher affinity binding, more sustained EGFR kinase activity inhibition, and greater overall selectivity.
Biochemical Pathways
The primary biochemical pathway affected by Mobocertinib is the EGFR signaling pathway . By inhibiting EGFR, Mobocertinib can disrupt the signaling pathway, leading to decreased cell proliferation and survival.
Pharmacokinetics
It is known that the compound is used in the treatment of non-small cell lung cancer
Result of Action
The molecular and cellular effects of Mobocertinib’s action primarily involve the inhibition of cell proliferation and survival . By inhibiting EGFR, the compound can disrupt cell signaling pathways, leading to decreased cell proliferation and survival.
Action Environment
The environment can influence the action, efficacy, and stability of Mobocertinib. It is known that the compound is used in the treatment of non-small cell lung cancer, suggesting that its efficacy may be influenced by factors such as the tumor microenvironment
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
